ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate
Overview
Description
Ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.336 Da . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction typically takes place in absolute ethanol in the presence of triethylamine . The resulting product is then purified and characterized using techniques such as NMR, IR, and MS .
Chemical Reactions Analysis
Ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl oxo group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells . The exact molecular targets and pathways may vary depending on the specific application and the type of microorganism being targeted .
Comparison with Similar Compounds
Ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate can be compared with other 1,3,4-thiadiazole derivatives, such as:
Ethyl oxo[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]acetate: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
5-Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives: These compounds have different substituents on the thiadiazole ring, resulting in varied biological activities.
1,3,4-Thiadiazole derivatives with antimicrobial activity: These compounds are structurally related and exhibit similar antimicrobial properties.
This compound stands out due to its unique pentyl substituent, which may contribute to its distinct biological activities and applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-3-5-6-7-8-13-14-11(18-8)12-9(15)10(16)17-4-2/h3-7H2,1-2H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPUCSWXNAJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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